molecular formula C4H6Br2N2S B11849222 (2-Bromothiazol-5-yl)methanamine hydrobromide

(2-Bromothiazol-5-yl)methanamine hydrobromide

Cat. No.: B11849222
M. Wt: 273.98 g/mol
InChI Key: VADGHJZAOHIOIY-UHFFFAOYSA-N
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Description

(2-Bromothiazol-5-yl)methanamine hydrobromide is a chemical compound with the molecular formula C4H6Br2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiazol-5-yl)methanamine hydrobromide typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-bromothiazole with formaldehyde and ammonium chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-5-yl)methanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

(2-Bromothiazol-5-yl)methanamine hydrobromide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C4H6Br2N2S

Molecular Weight

273.98 g/mol

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanamine;hydrobromide

InChI

InChI=1S/C4H5BrN2S.BrH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H

InChI Key

VADGHJZAOHIOIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)CN.Br

Origin of Product

United States

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